5,8-Dihydroxy-2,3-bis(hydroxymethyl)naphthoquinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthazarin can be synthesized through several methods:
Condensation Method: This involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation.
Oxidation Method: Another method involves the oxidation of 5,8-dihydroxy-1-tetralone using manganese dioxide (MnO2).
Industrial Production Methods
The industrial production of naphthazarin typically follows the oxidation method due to its efficiency and cost-effectiveness. The use of manganese dioxide as an oxidizing agent is preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Naphthazarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO2), chlorine dioxide (ClO2).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated or alkylated naphthoquinones.
Scientific Research Applications
Naphthazarin has a wide range of applications in scientific research:
Mechanism of Action
Naphthazarin exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Action: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Enzyme Inhibition: It inhibits specific enzymes involved in cellular respiration and DNA synthesis.
Comparison with Similar Compounds
Naphthazarin is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna.
Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees and known for its allelopathic properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer properties.
Naphthazarin stands out due to its dual hydroxylation at positions 5 and 8, which imparts unique chemical and biological properties .
Properties
CAS No. |
57999-03-8 |
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Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
5,8-dihydroxy-6,7-bis(hydroxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O6/c13-3-5-6(4-14)12(18)10-8(16)2-1-7(15)9(10)11(5)17/h1-2,13-14,17-18H,3-4H2 |
InChI Key |
UKIJXKRMFLDSMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C(C(=C(C(=C2C1=O)O)CO)CO)O |
Origin of Product |
United States |
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